
cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+) is a complex organometallic compound that combines the properties of cyclopentane, difluorobenzene, pyrrole, and titanium
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+) typically involves the following steps:
Formation of Cyclopentane Derivative: Cyclopentane is functionalized to introduce reactive sites.
Introduction of Difluorobenzene Group: The difluorobenzene moiety is introduced through a substitution reaction.
Pyrrole Ring Formation: The pyrrole ring is synthesized and attached to the cyclopentane-difluorobenzene intermediate.
Titanium Coordination: Finally, titanium is coordinated to the compound, forming the desired organometallic complex.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of titanium.
Reduction: Reduction reactions can alter the oxidation state of titanium and modify the organic ligands.
Substitution: The difluorobenzene and pyrrole groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated reagents and catalysts like palladium or nickel complexes facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium(IV) complexes, while substitution reactions can produce various functionalized derivatives.
Aplicaciones Científicas De Investigación
Cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+) involves its interaction with molecular targets and pathways. The titanium center can coordinate with various ligands, influencing the reactivity and stability of the compound. The difluorobenzene and pyrrole groups contribute to the compound’s overall bioactivity and chemical behavior.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentane Derivatives: Compounds with similar cyclopentane structures but different substituents.
Difluorobenzene Compounds: Molecules containing difluorobenzene moieties with varying functional groups.
Pyrrole Complexes: Organometallic compounds featuring pyrrole rings coordinated to different metals.
Uniqueness
Cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+) is unique due to its combination of cyclopentane, difluorobenzene, pyrrole, and titanium. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C30H32F4N2Ti |
|---|---|
Peso molecular |
544.4 g/mol |
Nombre IUPAC |
cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+) |
InChI |
InChI=1S/2C10H6F2N.2C5H10.Ti/c2*11-8-3-4-10(9(12)7-8)13-5-1-2-6-13;2*1-2-4-5-3-1;/h2*1-6H;2*1-5H2;/q2*-1;;;+2 |
Clave InChI |
RDVFAMNHCLZGJP-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC1.C1CCCC1.C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.[Ti+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


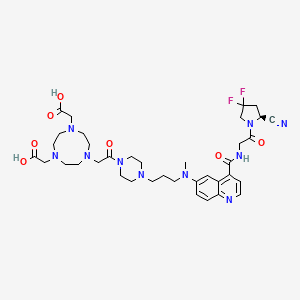

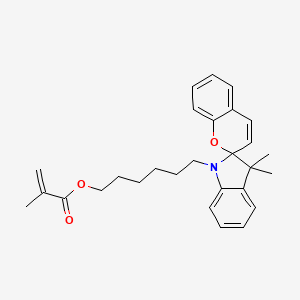
![(S)-2-Hydroxy-2'-[(R)-hydroxy(o-tolyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11928265.png)
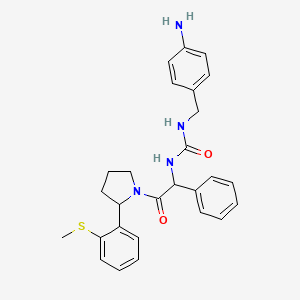
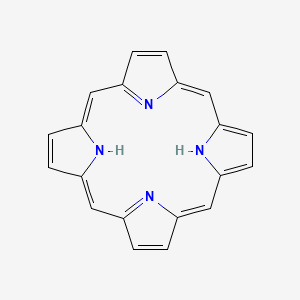



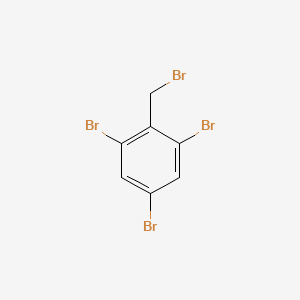
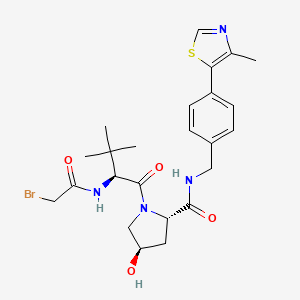
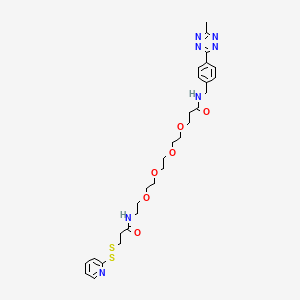
amido}(p-cymene)ruthenium(II)tetrafluoroborate](/img/structure/B11928306.png)
![4-(Di([1,1'-biphenyl]-4-yl)amino)benzaldehyde](/img/structure/B11928314.png)
